(2-Dimethylamino-phenyl)-acetic acid hydrochloride (2-Dimethylamino-phenyl)-acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1956310-44-3
VCID: VC11724581
InChI: InChI=1S/C10H13NO2.ClH/c1-11(2)9-6-4-3-5-8(9)7-10(12)13;/h3-6H,7H2,1-2H3,(H,12,13);1H
SMILES: CN(C)C1=CC=CC=C1CC(=O)O.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

(2-Dimethylamino-phenyl)-acetic acid hydrochloride

CAS No.: 1956310-44-3

Cat. No.: VC11724581

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

(2-Dimethylamino-phenyl)-acetic acid hydrochloride - 1956310-44-3

Specification

CAS No. 1956310-44-3
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name 2-[2-(dimethylamino)phenyl]acetic acid;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c1-11(2)9-6-4-3-5-8(9)7-10(12)13;/h3-6H,7H2,1-2H3,(H,12,13);1H
Standard InChI Key OWMZHNRCNVCKIC-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC=C1CC(=O)O.Cl
Canonical SMILES CN(C)C1=CC=CC=C1CC(=O)O.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The molecular formula of (2-dimethylamino-phenyl)-acetic acid hydrochloride is C₁₀H₁₄ClNO₂, with a molecular weight of 215.67 g/mol . Its structure comprises a phenyl ring substituted at the ortho position with a dimethylamino group (-N(CH₃)₂) and an acetic acid side chain (-CH₂COOH), protonated as a hydrochloride salt. Key identifiers include:

  • SMILES: CN(C)C1=CC=CC=C1CC(=O)O.Cl

  • InChI Key: OWMZHNRCNVCKIC-UHFFFAOYSA-N .

The hydrochloride salt improves aqueous solubility, a critical factor for reactivity in biological systems.

Spectral Data

Nuclear magnetic resonance (NMR) spectroscopy confirms its structure. In Example 1 of the synthesis patent , the proton NMR (400 MHz, D₂O) exhibits signals at:

  • 7.17 ppm (dt, 2H): Aromatic protons adjacent to the dimethylamino group.

  • 6.65 ppm (m, 2H): Remaining aromatic protons.

  • 3.55 ppm (t, 2H): Methylene group (-CH₂-) of the acetic acid moiety.

  • 3.00 ppm (s, 6H): Methyl groups of the dimethylamino substituent .

Synthesis and Optimization

Conventional Synthetic Routes

Early methods relied on reductive amination using formaldehyde and sodium cyanoborohydride, which posed safety risks due to the latter’s high flammability and formaldehyde’s carcinogenicity . These protocols also required ultrasonic assistance, complicating scalability .

Advanced Phase Transfer Catalysis Method

A patent-pending two-step approach eliminates hazardous reagents :

  • Methyl Esterification: The starting material, substituted aminophenylacetic acid, undergoes esterification with thionyl chloride (SOCl₂) in methanol at 50–70°C for 10–14 hours, yielding methyl 2-(aminophenyl)acetate .

  • N-Methylation: Under inert gas (e.g., argon), the ester reacts with an N-methylating agent (e.g., methyl p-toluenesulfonate or trimethyl phosphate) in the presence of a phase transfer catalyst (tetrabutylammonium bromide) and aqueous potassium hydroxide (2N) at 70–90°C for 4–8 hours .

Key Advantages:

  • Yield: 73–83% .

  • Safety: Avoids sodium cyanoborohydride.

  • Operational Simplicity: No specialized equipment required beyond standard reflux apparatus .

Applications in Pharmaceutical Research

Drug Precursor and Building Block

The compound’s dual functional groups (–NH(CH₃)₂ and –COOH) enable diverse derivatization. It serves as a precursor for:

  • Nonsteroidal Anti-Inflammatory Drug (NSAID) Analogs: Structural similarities to diclofenac (2-[2-(2,6-dichlorophenyl)aminophenyl]acetic acid) suggest potential anti-inflammatory activity .

  • Neurological Agents: The dimethylamino group may facilitate blood-brain barrier penetration, supporting central nervous system drug development.

Comparative Analysis with Structural Analogs

Feature(2-Dimethylamino-phenyl)-acetic Acid HydrochlorideDiclofenac
SubstituentsDimethylamino group at ortho positionDichlorophenyl group at para
Biological TargetPotential COX inhibitionCOX-1/COX-2 inhibition
SolubilityHigh (due to hydrochloride salt)Moderate (free acid form)
Synthetic ComplexityModerate (2-step synthesis)High (multiple halogenations)

This comparison underscores its utility as a simpler scaffold for anti-inflammatory agent development .

Future Directions

Further research should prioritize:

  • Pharmacological Profiling: In vitro and in vivo studies to quantify efficacy and toxicity.

  • Derivatization Libraries: Exploring modifications to the dimethylamino or carboxylic acid groups for enhanced bioactivity.

  • Crystallographic Studies: Analyzing polymorphic forms to optimize formulation stability, as seen in diclofenac research .

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